![molecular formula C27H29N3O2 B6005697 N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6005697.png)
N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide, also known as BMS-986177, is a small molecule drug that has been developed for the treatment of various diseases such as inflammatory bowel disease, psoriasis, and rheumatoid arthritis. It belongs to the class of compounds known as p38 MAP kinase inhibitors, which are known to play a crucial role in inflammation and immune response.
Wirkmechanismus
N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide inhibits the activity of p38 MAP kinase, which is a key regulator of inflammation and immune response. By inhibiting this enzyme, N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the symptoms of inflammatory diseases. It also reduces the infiltration of immune cells into inflamed tissues, which further reduces inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide is its high selectivity for p38 MAP kinase, which reduces the risk of off-target effects. It has also been shown to have good oral bioavailability, which makes it suitable for use in oral formulations. However, one of the limitations of N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide is its relatively short half-life, which may require frequent dosing in clinical applications.
Zukünftige Richtungen
There are several potential future directions for the development of N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide. One area of interest is the use of this compound in combination with other drugs for the treatment of inflammatory diseases. Another area of interest is the development of more potent and selective p38 MAP kinase inhibitors, which may have improved efficacy and safety profiles. Additionally, there is potential for the use of N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide in other diseases such as cancer, where p38 MAP kinase has been shown to play a role in tumor growth and metastasis.
In conclusion, N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide is a promising small molecule drug that has shown potential for the treatment of various inflammatory diseases. Its mechanism of action, safety profile, and tolerability make it an attractive candidate for further development. Future research will help to determine its efficacy and safety in clinical applications.
Synthesemethoden
The synthesis of N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide involves several steps, starting from the reaction of an amine with a ketone to form a piperazinone intermediate. This intermediate is then reacted with an aryl bromide to form the desired product. The final product is purified using column chromatography to obtain a high yield of pure compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has been shown to be effective in reducing inflammation and improving symptoms in animal models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. It has also been shown to have a good safety profile and tolerability in these studies.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2/c1-29(19-21-8-4-2-5-9-21)26(31)18-25-27(32)28-16-17-30(25)20-22-12-14-24(15-13-22)23-10-6-3-7-11-23/h2-15,25H,16-20H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFJFLPYGLNIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CC2C(=O)NCCN2CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.